molecular formula C3H8O8P2 B3268269 3,3-Diphosphonopropanoic acid CAS No. 4775-92-2

3,3-Diphosphonopropanoic acid

Cat. No.: B3268269
CAS No.: 4775-92-2
M. Wt: 234.04 g/mol
InChI Key: GODCLGCOHHTLHX-UHFFFAOYSA-N
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Description

3,3-Diphosphonopropanoic acid, also known as (2-Carboxyethylidene)bisphosphonic acid, is a chemical compound with the molecular formula C3H8O8P2. It is characterized by the presence of two phosphonic acid groups attached to a propanoic acid backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphosphonopropanoic acid typically involves the reaction of a suitable precursor with phosphorous acid under controlled conditions. One common method is the reaction of acrylonitrile with phosphorous acid, followed by hydrolysis to yield the desired product. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphosphonopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of phosphonate esters.

Scientific Research Applications

3,3-Diphosphonopropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of bone metabolism.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as osteoporosis.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Diphosphonopropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit enzymes involved in bone resorption, thereby promoting bone density. The compound’s phosphonic acid groups allow it to chelate metal ions, which can be crucial in its role as a catalyst or in coordination chemistry.

Comparison with Similar Compounds

    1-Hydroxyethane-1,1-diphosphonic acid: Known for its use in treating bone disorders.

    Methylenediphosphonic acid: Used in various industrial applications.

    Aminomethylenediphosphonic acid: Studied for its potential in medical applications.

Uniqueness: 3,3-Diphosphonopropanoic acid is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its dual phosphonic acid groups make it particularly effective in applications requiring strong chelation or catalytic activity.

Properties

IUPAC Name

3,3-diphosphonopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O8P2/c4-2(5)1-3(12(6,7)8)13(9,10)11/h3H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODCLGCOHHTLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(P(=O)(O)O)P(=O)(O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501931
Record name 3,3-Diphosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4775-92-2
Record name 3,3-Diphosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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